molecular formula C9H5BrOS B158803 3-Bromobenzo[b]thiophene-2-carbaldehyde CAS No. 10135-00-9

3-Bromobenzo[b]thiophene-2-carbaldehyde

Cat. No. B158803
CAS RN: 10135-00-9
M. Wt: 241.11 g/mol
InChI Key: GQUZXULTSUGIRF-UHFFFAOYSA-N
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Description

3-Bromobenzo[b]thiophene-2-carbaldehyde is a compound with the molecular formula C9H5BrOS . It is a derivative of benzo[b]thiophene, which is a versatile precursor to many drugs and exhibits various biological activities .


Synthesis Analysis

The synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde can be achieved via the reaction of 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde with appropriate thiosemicarbazides . Another method involves bromination with N-bromosuccinimide (NBS) in DMF .


Molecular Structure Analysis

The molecular structure of 3-Bromobenzo[b]thiophene-2-carbaldehyde can be represented by the InChI string: InChI=1S/C9H5BrOS/c10-9-6-3-1-2-4-7 (6)12-8 (9)5-11/h1-5H . This compound has a heavy atom count of 12 .


Chemical Reactions Analysis

3-Bromobenzo[b]thiophene-2-carbaldehyde undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.11 g/mol . It has a density of 1.7±0.1 g/cm³, a boiling point of 351.3±22.0 °C at 760 mmHg, and a flash point of 166.3±22.3 °C . It has a topological polar surface area of 45.3 Ų .

Scientific Research Applications

Mass Spectroscopy Studies

Mass spectroscopic studies of derivatives related to 3-Bromobenzo[b]thiophene-2-carbaldehyde provide insights into the mass decay schemes of these compounds. This research is vital for understanding the structural and chemical properties of such compounds (Neidlein, Heid, & Hotzel, 1977).

Preparation and Reactions

The preparation and reactions of compounds structurally similar to 3-Bromobenzo[b]thiophene-2-carbaldehyde, like secondary amino benzo[b]thiophens, reveal the potential for diverse chemical transformations and applications in organic synthesis (Chippendale, Iddon, Suschitzky, & Taylor, 1974).

Synthesis and Reactions with Lithium Derivatives

Studies on the synthesis and reactions of benzo[b]thienyl-lithium derivatives demonstrate the versatility of these compounds in organic chemistry, leading to a range of substituted benzo[b]thiophens (Dickinson & Iddon, 1971).

Bromination and Formylation Studies

Bromination and Vilsmeier–Haack formylation of benzo[b]thiophen derivatives show the potential for further chemical modification and the creation of novel compounds for various applications (Drewry & Scrowston, 1969).

Nitration Reactions

Investigations into the nitration reactions of benzo[b]thiophen derivatives, closely related to 3-Bromobenzo[b]thiophene-2-carbaldehyde, add to our understanding of the chemical behavior and potential applications of these compounds in synthetic chemistry (Cooper & Scrowston, 1972).

Future Directions

The future directions of 3-Bromobenzo[b]thiophene-2-carbaldehyde could involve its use in the synthesis of organic compounds, multifunctional materials, and drug molecules . Its potential in the Suzuki-Miyaura reaction suggests it could be used in the development of novel catalysts .

properties

IUPAC Name

3-bromo-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUZXULTSUGIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500707
Record name 3-Bromo-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzo[b]thiophene-2-carbaldehyde

CAS RN

10135-00-9
Record name 3-Bromo-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-benzothiophene-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
ARO Rodrigues, MSD Carvalho, JAV Cardoso… - … of Photochemistry and …, 2014 - Elsevier
In this work, we were able to obtain the benzothieno[3,2-b]quinoline 1 and benzothieno[2,3-c]quinoline 2 using a new one-pot procedure from the reaction of the commercially available …
Number of citations: 10 www.sciencedirect.com
ARO Rodrigues, MSD Carvalho, JAV Cardoso… - academia.edu
In this work, we were able to obtain the benzothieno [3, 2-b] quinoline 1 and benzothieno [2, 3-c] quinoline 2 using a new one-pot procedure from the reaction of the commercially …
Number of citations: 0 www.academia.edu
Y Kurimoto, K Mitsudo, H Mandai… - Asian Journal of …, 2018 - Wiley Online Library
Efficient syntheses of benzodithienofuran (BDTF; [1]benzothieno[3,2‐b]thieno[2,3‐d]furan) and benzodithienothiophene (BDTT; [1]benzothieno[3,2‐b]thieno[2,3‐d]thiophene) were …
Number of citations: 8 onlinelibrary.wiley.com
LE Doyle, WE Piers, J Borau-Garcia - Journal of the American …, 2015 - ACS Publications
A new PC carbene P pincer ligand with 2,3-benzo[b]thiophene linkers connecting the flanking dialkyl phosphine donors to the central carbene can be attached to Ir(I). The chloro …
Number of citations: 100 pubs.acs.org
B Holzer, B Dellago, AK Thamm… - … A European Journal, 2020 - Wiley Online Library
A reliable synthetic protocol toward a series of fused chalcogenopheno[1]benzochalcogenophene (CBC) building blocks was developed based on a Fiesselmann reaction. The …
T Gazdag, PJ Mayer, PP Kalapos, T Holczbauer… - ACS …, 2022 - ACS Publications
The synthesis and properties of a series of unsymmetrical thienopentalenes are explored, including both monoareno and diareno derivatives. For the synthesis of monoareno …
Number of citations: 7 pubs.acs.org
S Kumar, RK Saunthwal, T Aggarwal… - Organic & …, 2016 - pubs.rsc.org
An efficient step-economical tandem approach for the direct synthesis of pyrido fused indole, quinoline, benzofuran and benzothiophene derivatives using a bimetallic Pd/Cu catalytic …
Number of citations: 29 pubs.rsc.org
K Owsianik, E Różycka-Sokołowska, P Bałczewski - Molecules, 2023 - mdpi.com
This paper presents the use of O,S-acetals in a new modification of the oxo-Friedel–Crafts–Bradsher cyclization. In this reaction, under mild reaction conditions (25 C), three- and four-…
Number of citations: 5 www.mdpi.com
MSD de Carvalho - 2013 - search.proquest.com
Spectroscopic studies (absorption and steady-state fluorescence) of potential antitumoral heteroaryl and heteroannulated indoles, benzothienopyran-1-ones, methyl 3-amino-6-…
Number of citations: 4 search.proquest.com
RA Mekheimer, MA Al-Sheikh, HY Medrasi… - RSC advances, 2020 - pubs.rsc.org
Fused tetracyclic systems containing a quinoline nucleus represent an important class of heterocyclic bioactive natural products and pharmaceuticals because of their significant and …
Number of citations: 33 pubs.rsc.org

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